molecular formula C12H13N3O2 B12831154 Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate

Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12831154
M. Wt: 231.25 g/mol
InChI Key: XQDJFKCCGXINIW-UHFFFAOYSA-N
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Description

Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenylethylamine with ethyl chloroformate to form an intermediate, which is then treated with hydrazine hydrate to yield the triazole ring. The final step involves esterification with methanol to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazole ring can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antifungal and antibacterial agent.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can inhibit the function of target enzymes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • Ethyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate
  • 1-(1-Phenylethyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

Methyl 1-(1-phenylethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the 1-phenylethyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other triazole derivatives and contributes to its specific applications in various fields.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 1-(1-phenylethyl)-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-9(10-6-4-3-5-7-10)15-8-13-11(14-15)12(16)17-2/h3-9H,1-2H3

InChI Key

XQDJFKCCGXINIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC(=N2)C(=O)OC

Origin of Product

United States

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